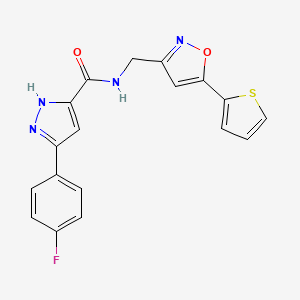

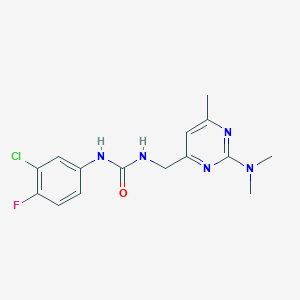

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related β-lactams, such as those involving thiazol-2(3H)-one derivatives, demonstrates the complexity and specificity required in creating compounds with precise functional groups and structural configurations (Sápi et al., 1997). Techniques often involve base-catalyzed ring transformations and careful selection of reactants to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of similar compounds is meticulously analyzed using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the spatial orientation of various functional groups. This information is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving azetidinones and thiazoles typically explore the reactivity of these rings under various conditions. For instance, the synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters indicates the possibilities for functional group transformations and ring formation (Miura et al., 2015). These reactions not only expand the chemical diversity of these molecules but also their potential biological activities.

Scientific Research Applications

Chemical Synthesis and Transformations

- The base-catalyzed ring transformation of certain β-lactams has been studied, illustrating the structural prerequisites for specific ring transformations involving cleavage of the β-lactam ring, which can be relevant to the synthesis of compounds like 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole (Sápi et al., 1997).

Antimicrobial Properties

- Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, which are structurally related to 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, have shown significant in vitro antimicrobial activity against various bacteria, fungi, and Mycobacterium species (Krátký et al., 2012).

- Thiazolylazetidinylbenzothiazoles and related compounds have been synthesized and tested for their insecticidal, antifungal, and antibacterial properties, indicating potential applications of similar compounds in controlling various pests and pathogens (Singh et al., 2006).

Anticonvulsant Properties

- Heterocyclic compounds containing a sulfonamide thiazole moiety, similar in structure to the subject compound, have been synthesized and evaluated for their anticonvulsant activity, with some derivatives showing significant protection against convulsions (Farag et al., 2012).

Antioxidant Properties

- Novel thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant properties, which is a critical aspect of mitigating oxidative stress in various biological contexts (Jaishree et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and receptors in the body, affecting their function and leading to a range of biological effects .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The compound may bind to its target, altering its conformation and thus its activity .

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, leading to downstream effects such as the inhibition or activation of certain enzymes, changes in cell signaling, and alterations in gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability, efficacy, and safety profile.

Result of Action

Similar compounds have been known to induce a range of effects at the molecular and cellular level, including changes in protein function, alterations in cell signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s genetic makeup, and the state of their immune system.

properties

IUPAC Name |

2-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S2/c1-19-11-3-2-9(14)6-12(11)22(17,18)16-7-10(8-16)20-13-15-4-5-21-13/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPSQJNWWSYKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

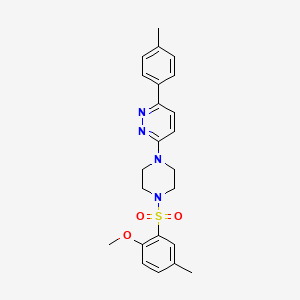

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)

![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)

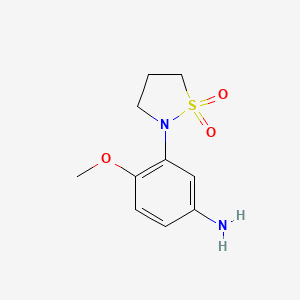

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)